molecular formula C19H23ClO4S B2926580 4-Chloro-3,5-dimethylphenyl 4-butoxy-3-methylbenzene-1-sulfonate CAS No. 2361866-84-2

4-Chloro-3,5-dimethylphenyl 4-butoxy-3-methylbenzene-1-sulfonate

Cat. No. B2926580
CAS RN: 2361866-84-2
M. Wt: 382.9
InChI Key: MTKKCDUWDQNQHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3,5-dimethylphenyl 4-butoxy-3-methylbenzene-1-sulfonate, also known as CDMS, is a chemical compound that has been widely used in scientific research. It is a sulfonate ester that belongs to the family of aryl sulfonates, which are known for their diverse applications in the fields of pharmaceuticals, agrochemicals, and materials science. CDMS has been found to have a range of biochemical and physiological effects, making it a valuable tool for studying biological processes.

Scientific Research Applications

Organic Synthesis: Electrophilic Aromatic Substitution

This compound could be used in electrophilic aromatic substitution reactions where the sulfonyl group acts as a leaving group, facilitating the introduction of other functional groups onto the aromatic ring. This is a fundamental step in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Suzuki-Miyaura Cross-Coupling Reactions

The presence of a sulfonyl group adjacent to an aromatic ring makes this compound a potential candidate for Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal for forming carbon-carbon bonds, which are essential in the development of new organic compounds, particularly in medicinal chemistry .

Benzylic Functionalization

The benzylic position of this molecule is reactive due to the stabilization of intermediate carbocations by the aromatic system. This reactivity can be exploited in various benzylic functionalization reactions, such as oxidation or halogenation, to modify the molecule for further chemical synthesis .

properties

IUPAC Name

(4-chloro-3,5-dimethylphenyl) 4-butoxy-3-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClO4S/c1-5-6-9-23-18-8-7-17(12-13(18)2)25(21,22)24-16-10-14(3)19(20)15(4)11-16/h7-8,10-12H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKKCDUWDQNQHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)S(=O)(=O)OC2=CC(=C(C(=C2)C)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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